CID 118987142
Description
Oscillatoxins are polyketide-derived natural products often studied for their structural complexity and biological activities, such as cytotoxicity or enzyme modulation . Analytical techniques like collision-induced dissociation (CID) mass spectrometry have been pivotal in characterizing such compounds, enabling structural elucidation through fragmentation patterns .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71N5O15S/c38-42-35(44)5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-30-57-28-26-55-24-22-53-20-18-51-16-14-49-12-10-47-8-6-39-34(43)4-2-1-3-33-36-32(31-58-33)40-37(45)41-36/h32-33,36H,1-31,38H2,(H,39,43)(H,42,44)(H2,40,41,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALYVOZTJSDBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71N5O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CID 118987142 with structurally related oscillatoxin derivatives based on available evidence:
Key Findings:
Structural Variations :
- Methylation (e.g., 30-Methyl-Oscillatoxin D) enhances metabolic stability, a critical factor for pharmaceutical applications .
- Epoxide or ketone groups (e.g., Oscillatoxin E/F) correlate with divergent bioactivities, such as kinase inhibition or antimicrobial effects .
- This compound’s exact substituents remain uncharacterized but likely influence its solubility and target affinity.
Analytical Challenges :
- Differentiation of isomers (e.g., Oscillatoxin D vs. F) requires advanced CID-MS techniques to resolve fragmentation patterns .
- Structural ambiguity in this compound underscores the need for complementary methods like NMR or crystallography .
Methylation and hydroxylation patterns in analogs impact membrane permeability and binding to cellular targets .
Q & A
Q. How to handle conflicting interpretations of this compound’s mechanism in peer review?
- Methodological Answer :
- Rebuttal Strategy : Address critiques with additional data (e.g., orthogonal assays) or re-analysis.
- Nuanced Discussion : Acknowledge limitations and propose follow-up experiments.
- Collaboration : Invite critics to co-author a perspective paper resolving the dispute.
Maintain professionalism and focus on evidence-based discourse .
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